molecular formula C4H4N4 B1351163 2-(Diaminomethylidene)propanedinitrile CAS No. 1187-12-8

2-(Diaminomethylidene)propanedinitrile

Cat. No.: B1351163
CAS No.: 1187-12-8
M. Wt: 108.1 g/mol
InChI Key: KBGWULLXFVTZCA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Diaminomethylidene)propanedinitrile is typically synthesized through the reaction of ammonium cyanide with cyanamide. The reaction conditions often involve moderate temperatures and controlled environments to ensure the purity and yield of the product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are combined under optimized conditions to maximize efficiency and minimize by-products. The process is carefully monitored to maintain consistent quality and safety standards .

Chemical Reactions Analysis

Types of Reactions: 2-(Diaminomethylidene)propanedinitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrile oxides, while reduction could produce primary amines .

Scientific Research Applications

2-(Diaminomethylidene)propanedinitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-(Diaminomethylidene)propanedinitrile exerts its effects involves its interaction with various molecular targets. It can act as a nucleophile in chemical reactions, facilitating the formation of new bonds and structures. The pathways involved often include nucleophilic addition and substitution reactions, which are fundamental in organic chemistry .

Comparison with Similar Compounds

Uniqueness: 2-(Diaminomethylidene)propanedinitrile is unique due to its dual nitrile groups and the presence of a diaminomethylidene moiety, which confer high reactivity and versatility in various chemical reactions. This makes it particularly valuable in specialized synthetic processes and research applications .

Properties

IUPAC Name

2-(diaminomethylidene)propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N4/c5-1-3(2-6)4(7)8/h7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBGWULLXFVTZCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C(=C(N)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30382649
Record name Propanedinitrile, (diaminomethylene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187-12-8
Record name 2-(Diaminomethylene)propanedinitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187-12-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanedinitrile, (diaminomethylene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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